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Compound of Interest

Compound Name:
4-amino-N-(4-

methoxyphenyl)benzamide

Cat. No.: B113204 Get Quote

## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide, a valuable benzamide derivative. The synthesis follows a reliable

and well-documented two-step pathway involving an initial acylation reaction to form an amide

bond, followed by the reduction of a nitro group to the target primary amine. This document

outlines the comprehensive experimental procedures, quantitative data for all compounds, and

visual diagrams of the synthetic workflow and strategy.

Synthetic Pathway Overview
The synthesis of 4-amino-N-(4-methoxyphenyl)benzamide is most efficiently achieved

through a two-step process. This approach begins with the formation of an amide bond

between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate,

N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction

of the nitro group to a primary amine, affording the final product. This strategy is widely

applicable for the synthesis of various substituted benzamides.[1]

Logical Relationship of the Synthetic Strategy
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Caption: Logical workflow for the synthesis of 4-amino-N-(4-methoxyphenyl)benzamide.

Quantitative Data Presentation
The following tables summarize the key quantitative data for the starting materials,

intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products
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Compoun
d

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Melting
Point (°C)

4-

Nitrobenzo

yl chloride

4-

Nitrobenzo

yl chloride

122-04-3 C₇H₄ClNO₃ 185.56

Yellow

crystalline

solid

71-74

p-Anisidine

4-

Methoxyani

line

104-94-9 C₇H₉NO 123.15

White to

brownish

solid

57-60

Intermediat

e

N-(4-

methoxyph

enyl)-4-

nitrobenza

mide

24730-11-

8

C₁₄H₁₂N₂O

₄
272.26 Solid 197[2]

Final

Product

4-amino-N-

(4-

methoxyph

enyl)benza

mide

891-35-0
C₁₄H₁₄N₂O

₂
242.27[3] Solid

Not

Reported

Table 2: Summary of Reaction Yields

Reaction Step Product Typical Yield (%)

Step 1: Amide Formation
N-(4-methoxyphenyl)-4-

nitrobenzamide
85-95 (estimated)

Step 2: Nitro Reduction
4-amino-N-(4-

methoxyphenyl)benzamide
80-90 (estimated)

Note: Yields are estimated based on analogous reactions described in the literature.[1]

Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
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Step 1: Synthesis of N-(4-methoxyphenyl)-4-
nitrobenzamide (Amide Formation)
This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

p-Anisidine (4-methoxyaniline)

4-Nitrobenzoyl chloride

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Pyridine

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base

such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under

an inert atmosphere.

Cool the solution to 0 °C in an ice bath with continuous stirring.

Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a

separate flask.

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-

20 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide (Nitro Reduction)
This final step involves the reduction of the nitro group of the intermediate to a primary amine.

Two common and effective methods are provided below.

Method A: Catalytic Hydrogenation

Materials:

N-(4-methoxyphenyl)-4-nitrobenzamide

Palladium on carbon (10% Pd/C)

Ethanol or Methanol

Hydrogen gas supply (balloon or hydrogenation apparatus)

Filtration apparatus (e.g., Celite pad)

Procedure:

Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a

flask suitable for hydrogenation.

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon) with vigorous stirring.

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the palladium catalyst. Rinse the Celite pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent to obtain pure 4-amino-
N-(4-methoxyphenyl)benzamide.

Method B: Reduction with Stannous Chloride

Materials:

N-(4-methoxyphenyl)-4-nitrobenzamide

Stannous chloride dihydrate (SnCl₂·2H₂O)

Ethanol

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in

ethanol.

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.[4]

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours,

monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and concentrate it under

reduced pressure.

Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a

saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

Filter the resulting suspension to remove the tin salts.

Transfer the filtrate to a separatory funnel and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization to afford 4-amino-N-(4-
methoxyphenyl)benzamide.

Mandatory Visualization
Synthetic Workflow Diagram
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Start

Step 1: Dissolve p-anisidine and TEA in DCM.
Cool to 0°C.

Add 4-nitrobenzoyl chloride solution dropwise.

Warm to RT and stir for 2-4 hours.
Monitor by TLC.

Work-up: Wash with HCl, NaHCO3, brine.
Dry and concentrate.

Purify by recrystallization to obtain
N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Dissolve nitro-intermediate in Ethanol.

Method A: Add 10% Pd/C.
Hydrogenate under H2 atmosphere.

Method B: Add SnCl2·2H2O.
Reflux for 1-3 hours.

Filter through Celite.
Concentrate filtrate.

Purify by recrystallization to obtain
4-amino-N-(4-methoxyphenyl)benzamide.

Concentrate, redissolve in EtOAc.
Neutralize with NaHCO3, filter.
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Caption: Experimental workflow for the synthesis of 4-amino-N-(4-
methoxyphenyl)benzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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